molecular formula C7H7BN2O2 B591470 1H-Indazole-4-boronic acid CAS No. 1023595-17-6

1H-Indazole-4-boronic acid

Cat. No. B591470
M. Wt: 161.955
InChI Key: BGZZJZIZRARGGZ-UHFFFAOYSA-N
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Description

1H-Indazole-4-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 . It is typically available in solid form .


Synthesis Analysis

The synthesis of 1H-Indazole-4-boronic acid and similar compounds has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-4-boronic acid is represented by the SMILES string OB(C1=CC=CC2=C1C=NN2)O . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H, (H,9,10) .


Physical And Chemical Properties Analysis

1H-Indazole-4-boronic acid is a white to tan solid that is highly soluble in water and other polar solvents . It has a boiling point of 166-168°C .

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This approach has led to the development of a wide variety of 1H-indazoles with good to excellent yields .
  • Sensing Applications of Boronic Acids

    • Field : Analytical Chemistry
    • Application Summary : Boronic acids, including “1H-Indazole-4-boronic acid”, are increasingly utilized in diverse areas of research. They have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : These interactions allow boronic acids to be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Drug Development

    • Field : Medicinal Chemistry
    • Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
    • Methods : The development of these drugs often involves the synthesis of 1H- and 2H-indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : These methods have led to the development of a wide variety of 1H-indazoles with good to excellent yields .
  • Coordination Polymers

    • Field : Materials Science
    • Application Summary : Indazole derivatives, such as 1H-indazole-4-carboxylic acid, can be used to construct 2D coordination polymers .
    • Methods : The structure grows in 2D layers due to the orientation of the four indazole derivatives coordinated to a metal ion .
    • Results : This method allows for the creation of complex structures with potential applications in materials science .
  • Magnetic, Luminescence and Biological Properties

    • Field : Materials Science
    • Application Summary : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) has been reported . These complexes are the first examples of coordination compounds constructed with this interesting ligand .
    • Methods : These materials were synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties . The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet .
    • Results : MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells . Cadmium and zinc polymers exhibit interesting luminescence properties .
  • Synthesis of Pyridinyl Benzonaphthyridinones

    • Field : Medicinal Chemistry
    • Application Summary : 1H-Indazole-5-boronic acid has been used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .
    • Methods : The specific methods of synthesis would require access to more detailed resources or primary research articles .
    • Results : The results of this synthesis would also require access to more detailed resources or primary research articles .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole-containing compounds, such as 1H-Indazole-4-boronic acid, continue to be an area of interest in medicinal chemistry due to their broad range of biological activities . Future research will likely focus on developing new synthetic approaches and exploring their potential therapeutic applications .

properties

IUPAC Name

1H-indazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZZJZIZRARGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656834
Record name 1H-Indazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-4-boronic acid

CAS RN

1023595-17-6
Record name 1H-Indazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
B Zhang, Q Zhang, Z **ao, X Sun, Z Yang, Q Gu… - Bioorganic …, 2020 - Elsevier
… The difference was that we needed to replace 1H-indazole-4-boronic acid pinacol ester with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)phenol and 2-aminopyrimidine-5-boronic …
Number of citations: 13 www.sciencedirect.com
J Jiang - 2017 - core.ac.uk
In this chapter, a brief introduction will be given to the pro-drug concept and Suzuki crosscoupling reactions. The latter was the main strategy for generating nucleoside-based GalT …
Number of citations: 2 core.ac.uk

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